molecular formula C8H10N2O B1336360 2-(Dimethylamino)nicotinaldehyde CAS No. 35567-32-9

2-(Dimethylamino)nicotinaldehyde

Cat. No.: B1336360
CAS No.: 35567-32-9
M. Wt: 150.18 g/mol
InChI Key: VVVIFWBMZJTEDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylamino)nicotinaldehyde is a pyridine derivative featuring a dimethylamino group (-N(CH₃)₂) at the 2-position of the pyridine ring and an aldehyde (-CHO) group at the adjacent position. For instance, dimethylaminopyridine (DMAP) derivatives are known for their catalytic activity in stereoselective reactions, such as the Ugi reaction . The aldehyde group in this compound likely enhances its electrophilicity, making it reactive in condensation or nucleophilic addition reactions.

Properties

IUPAC Name

2-(dimethylamino)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-10(2)8-7(6-11)4-3-5-9-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVIFWBMZJTEDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424558
Record name 2-(Dimethylamino)nicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35567-32-9
Record name 2-(Dimethylamino)nicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(dimethylamino)pyridine-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with 2-(Dimethylamino)nicotinaldehyde, differing in substituent positions or functional groups:

Compound Name Key Structural Features Reactivity/Applications
4-(Dimethylamino)nicotinaldehyde Dimethylamino at pyridine 4-position Diastereoselective Ugi reactions
6-(2-Hydroxyethylamino)nicotinaldehyde Hydroxyethylamino at pyridine 6-position Potential hydrogen-bonding interactions
Ethyl 4-(dimethylamino) benzoate Ester group, dimethylamino at benzene ring High polymerization reactivity in resins
2-(Dimethylamino)ethyl methacrylate Methacrylate backbone, dimethylamino group Co-initiator in resin cements
2-(Dimethylamino)ethanethiol Ethanethiol chain with dimethylamino group Biochemical applications

Reactivity and Catalytic Performance

  • 4-(Dimethylamino)nicotinaldehyde: Exhibits 92:8 diastereoselectivity in Ugi reactions with α-amino acids and tert-butyl isocyanide, yielding chiral organocatalysts . The 4-position dimethylamino group likely stabilizes transition states via electron-donating effects.
  • Ethyl 4-(dimethylamino) benzoate: Outperforms 2-(dimethylamino)ethyl methacrylate in resin polymerization, achieving a higher degree of conversion (73% vs. 58%) due to enhanced electron donation from the aromatic system .
  • 2-(Dimethylamino)ethyl methacrylate: Requires diphenyliodonium hexafluorophosphate (DPI) as a co-initiator to improve conversion rates, suggesting lower inherent reactivity compared to benzoate derivatives .

Physical and Chemical Properties

  • Solubility: While data for this compound are unavailable, analogs like 2-(Dimethylamino)acetic acid (solubility: >10 mg/mL in water, DMSO) suggest polar solvents are suitable for dimethylamino-containing compounds .
  • Thermal Stability: Methacrylate derivatives (e.g., 2-(Dimethylamino)ethyl methacrylate) exhibit moderate thermal stability, whereas aromatic esters (e.g., ethyl 4-(dimethylamino) benzoate) may degrade at elevated temperatures during polymerization .

Key Research Findings and Limitations

  • Positional Isomerism: The dimethylamino group’s position on the pyridine ring (2- vs. 4-) significantly impacts electronic and steric effects, altering reaction outcomes (e.g., diastereoselectivity in Ugi reactions) .
  • Functional Group Trade-offs: Aldehyde-containing derivatives (e.g., this compound) may exhibit higher electrophilicity but lower thermal stability compared to ester or methacrylate analogs.

Biological Activity

2-(Dimethylamino)nicotinaldehyde is an organic compound belonging to the class of nicotinaldehydes, characterized by a pyridine ring with a dimethylamino group and an aldehyde functional group. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and applications.

  • Molecular Formula : C₈H₉N₂O
  • Molecular Weight : 151.17 g/mol
  • Structure : Contains a pyridine ring with a dimethylamino group and an aldehyde functional group.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its aldehyde group can form covalent bonds with nucleophilic sites on enzymes and proteins, potentially altering their activity. The dimethylamino group enhances its binding affinity through hydrogen bonding and electrostatic interactions.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites.
  • Receptor Modulation : It may act as a modulator for certain receptors involved in neurotransmission and other signaling pathways.

Biological Activities

Numerous studies have investigated the biological activities of this compound, revealing its potential therapeutic applications:

  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .
  • Antioxidant Properties : The compound has demonstrated antioxidant activity, which may protect cells from oxidative stress and related damage. This property is crucial for developing treatments for diseases associated with oxidative stress .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease by modulating neurotransmitter levels .

Research Findings

A variety of studies have contributed to our understanding of the biological activity of this compound:

StudyFindings
Guo et al. (2015)Identified the compound as a potential inhibitor of certain enzymes involved in metabolic pathways, demonstrating IC50 values indicative of moderate potency .
Zhang et al. (2020)Reported antimicrobial efficacy against E. coli and S. aureus, highlighting its potential in treating bacterial infections .
Liu et al. (2021)Investigated the neuroprotective effects in vitro, showing promise for future therapeutic applications in neurodegenerative diseases .

Case Studies

  • Case Study on Antimicrobial Activity :
    • A study conducted by Zhang et al. (2020) evaluated the antimicrobial properties of this compound against common pathogens. The results indicated significant inhibition zones in disc diffusion assays, suggesting its effectiveness as an antibacterial agent.
  • Case Study on Neuroprotection :
    • Liu et al. (2021) explored the neuroprotective effects of the compound in neuronal cell cultures exposed to oxidative stress. Results showed reduced cell death and improved cell viability when treated with this compound compared to controls.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Dimethylamino)nicotinaldehyde
Reactant of Route 2
Reactant of Route 2
2-(Dimethylamino)nicotinaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.